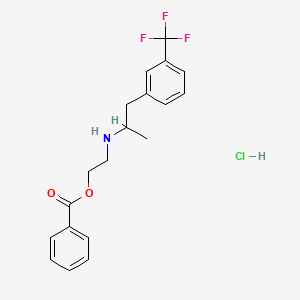

Benfluorex hydrochloride

Description

Properties

IUPAC Name |

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO2.ClH/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16;/h2-9,13-14,23H,10-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOALSPYZIIXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23602-78-0 (Parent) | |

| Record name | Benfluorex hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045854 | |

| Record name | Benfluorex hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23642-66-2, 23602-78-0 | |

| Record name | Benfluorex hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23642-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benfluorex hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benfluorex hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benfluorex hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENFLUOREX HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7O165XZ00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benfluorex Hydrochloride: A Technical Guide to its Core Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benfluorex hydrochloride, a derivative of fenfluramine, was developed as an anorectic and hypolipidemic agent. Its pharmacological activity is primarily mediated by its active metabolite, norfenfluramine. This metabolite exerts a complex dual action: centrally, it modulates serotonergic neurotransmission to reduce appetite, and peripherally, it interacts with metabolic pathways and, detrimentally, with cardiac receptors. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: A Dual-Pronged Approach

Benfluorex acts as a prodrug, undergoing rapid metabolism to norfenfluramine, the principal effector molecule.[1] The mechanism of action can be broadly categorized into two main areas: profound effects on the central serotonergic system and modulation of peripheral metabolic processes.

Central Serotonergic Modulation

Norfenfluramine is a potent serotonin-norepinephrine releasing agent (SNRA) and a direct agonist at several serotonin receptor subtypes.[2][3]

-

Serotonin Release and Reuptake Inhibition: Similar to its parent compound family, norfenfluramine interacts with the serotonin transporter (SERT), promoting the release of serotonin (5-HT) from presynaptic neurons and inhibiting its reuptake.[3][4] This action significantly increases the concentration of synaptic serotonin.

-

Direct Receptor Agonism: Norfenfluramine is a potent agonist of 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2]

-

5-HT2C Receptor Activation: The anorectic (appetite-suppressing) effects are largely attributed to the activation of 5-HT2C receptors in the hypothalamus, which are crucial for regulating satiety.[5][6]

-

5-HT2B Receptor Activation: Crucially, the strong agonism of norfenfluramine at 5-HT2B receptors is the primary driver of the severe cardiovascular side effects associated with benfluorex.[1][7] These receptors are expressed on cardiac valve fibroblasts, and their chronic stimulation leads to myofibroblast proliferation, causing the fibrotic valvular heart disease and pulmonary hypertension that led to the drug's withdrawal.[2][5][7][8]

-

Peripheral Metabolic Effects

Benfluorex was marketed for its benefits in treating dyslipidemia and improving glycemic control in patients with type-2 diabetes.[9][10] These effects are achieved through several mechanisms, independent of weight loss.[9]

-

Improved Glucose Homeostasis: Benfluorex has been shown to improve insulin sensitivity and enhance glucose tolerance.[9] One of its metabolites can increase glucose oxidation in muscle tissue, contributing to this effect.[11]

-

Hypolipidemic Action: The drug effectively reduces hypertriglyceridemia and hypercholesterolemia by promoting the clearance of lipoproteins and reducing the secretion of very-low-density lipoproteins (VLDL).[9]

-

Hypothalamic-Pituitary-Adrenal (HPA) Axis: Long-term treatment with benfluorex may decrease stress responses by exerting serotoninergic control over the HPA axis, reducing glucocorticoid release and lipolysis.[9]

Signaling Pathways and Molecular Interactions

The most clinically significant signaling pathway engaged by benfluorex's metabolite, norfenfluramine, is the G-protein coupled cascade initiated by 5-HT2B receptor activation.

The 5-HT2B receptor is coupled to the Gq/11 protein.[8][12] Agonist binding by norfenfluramine initiates the following cascade:

-

Activation of Phospholipase C (PLC).

-

PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).

-

IP3 triggers the release of calcium (Ca2+) from intracellular stores.

-

DAG activates Protein Kinase C (PKC).

-

This cascade, particularly through the mitogen-activated protein kinase (MAPK) pathway, ultimately stimulates the proliferation of valvular interstitial cells, leading to cardiac fibrosis.[5]

Quantitative Pharmacological Data

The affinity and functional potency of norfenfluramine at key serotonin receptor subtypes underscore its mechanism of action. The high affinity and potency at the 5-HT2B receptor are particularly notable given the clinical outcomes.

Table 1: Norfenfluramine Receptor Binding Affinities and Functional Potency

| Parameter | 5-HT2A Receptor | 5-HT2B Receptor | 5-HT2C Receptor |

|---|---|---|---|

| Binding Affinity (Ki, nM) | ~130 | ~17 | ~23 |

| Functional Potency (EC50, nM) | Moderate | Potent | Potent |

Note: Values are representative figures compiled from the literature, primarily from Fitzgerald et al., 2000, to illustrate relative potencies.[5] Absolute values may vary between different experimental setups.

Key Experimental Protocols

The characterization of norfenfluramine's interaction with serotonin receptors relies on standard, robust pharmacological assays.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Harvest cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing the target human serotonin receptor (e.g., 5-HT2B).

-

Assay Setup: In a multi-well plate, incubate the prepared membranes with a specific radioligand (e.g., [3H]LSD) at a fixed concentration.

-

Competitive Binding: Add increasing concentrations of the unlabeled test compound (norfenfluramine) to displace the radioligand.

-

Incubation: Allow the reaction to reach equilibrium at a defined temperature (e.g., 37°C).

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition against the log concentration of norfenfluramine to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the functional potency (EC50) of an agonist by quantifying a downstream signaling event, such as intracellular calcium release.

Methodology:

-

Cell Plating: Seed cells stably expressing the target Gq-coupled receptor (e.g., 5-HT2B) into a microplate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Utilize a fluorescence plate reader (e.g., FLIPR) to add varying concentrations of the agonist (norfenfluramine) to the wells.

-

Real-Time Measurement: Immediately measure the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the log concentration of norfenfluramine.

-

EC50 Determination: Fit the resulting concentration-response curve with a sigmoidal function to calculate the EC50 value, representing the concentration that elicits 50% of the maximal response.

Conclusion for Drug Development Professionals

The case of this compound serves as a critical lesson in drug development, highlighting the importance of understanding a metabolite's full pharmacological profile. While the activation of the 5-HT2C receptor by norfenfluramine provided the desired therapeutic effect of appetite suppression, the concurrent potent agonism at the 5-HT2B receptor led to unacceptable, life-threatening toxicity.[13] This underscores the necessity for comprehensive receptor screening and functional characterization for all major metabolites of a drug candidate. Future development of centrally-acting metabolic or anorectic agents must prioritize selectivity against the 5-HT2B receptor to avoid repeating these severe adverse outcomes.

References

- 1. Benfluorex - Wikipedia [en.wikipedia.org]

- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]

- 5. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adverse effects of benfluorex on heart valves and pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 9. [Mode of action of benfluorex. Recent data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benfluorex and Unexplained Valvular Heart Disease: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute effect of benfluorex on glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reprocell.com [reprocell.com]

Benfluorex Hydrochloride: An In-depth Technical Guide on its Role as an HNF4α Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benfluorex, a drug formerly prescribed for hyperlipidemia and type 2 diabetes, has been identified as an activator of Hepatocyte Nuclear Factor 4α (HNF4α), a key regulator of metabolic gene networks. This discovery has recast our understanding of its mechanism of action and spurred interest in the therapeutic potential of HNF4α activation. This technical guide provides a comprehensive overview of benfluorex hydrochloride's function as an HNF4α activator, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows. Despite its clinical withdrawal due to cardiovascular side effects, the study of benfluorex offers valuable insights for the development of novel and safer HNF4α-targeting therapeutics.

Introduction

Hepatocyte Nuclear Factor 4α (HNF4α) is a nuclear transcription factor pivotal in the regulation of a vast array of genes involved in diverse metabolic processes, including glucose and lipid homeostasis. Its dysregulation is implicated in various metabolic diseases. This compound was identified as an HNF4α activator through a high-throughput screen designed to find compounds that could reverse the inhibitory effects of palmitate on the human insulin promoter.[1] This guide delves into the technical details of this discovery and the subsequent characterization of benfluorex's effects on HNF4α and its downstream targets.

Mechanism of Action: HNF4α Activation

Benfluorex activates HNF4α, leading to the modulation of HNF4α-dependent gene transcription.[1][2] This activation is thought to be the underlying mechanism for some of its observed metabolic effects. The following diagram illustrates the proposed signaling pathway.

Caption: this compound activates HNF4α, leading to increased transcription of target genes.

Quantitative Data

The following tables summarize the quantitative effects of benfluorex from various in vitro and clinical studies.

Table 1: In Vitro Effects of Benfluorex on Metabolic Parameters in Isolated Rat Hepatocytes

| Parameter | Concentration | % Change (vs. Control) | Reference |

| β-oxidation | 0.1 mmol/l | ↓ 25% | [3][4] |

| β-oxidation | 1 mmol/l | ↓ 50% | [3][4] |

| Ketogenesis | 0.1 mmol/l | ↓ 30% | [3][4] |

| Ketogenesis | 1 mmol/l | ↓ 60% | [3][4] |

| Gluconeogenesis (from lactate/pyruvate) | 1 mmol/l | ↓ 45% | [3][4] |

Table 2: Clinical Effects of Benfluorex on Glycemic Control

| Parameter | Treatment Group | Baseline (Mean ± SD) | End of Study (Mean ± SD) | p-value | Reference |

| HbA1c (%) | Benfluorex (450 mg/day) | 6.7 ± 0.9 | 6.0 ± 1.0 | 0.024 | [1] |

| Placebo | - | 6.8 ± 0.9 | [1] | ||

| Mean Glycemic Profile (mmol/L) | Benfluorex (450 mg/day) | - | 7.8 ± 1.4 | < 0.001 | [1] |

| Placebo | - | 8.5 ± 1.7 | [1] | ||

| Fasting Blood Glucose (mmol/L) | Benfluorex | 9.3 | 7.91 | < 0.001 | [5] |

| Placebo | 9.02 | 8.74 | NS | [5] | |

| HbA1c (%) | Benfluorex | - | -0.66% | 0.005 | [5] |

| Placebo | - | +0.14% | NS | [5] |

NS: Not Significant

Experimental Protocols

High-Throughput Screening for Insulin Promoter Activators

This protocol is a representative method based on the principles of the screen that identified benfluorex.

Objective: To identify compounds that activate the human insulin promoter.

Workflow:

Caption: Workflow for high-throughput screening of insulin promoter activators.

Detailed Methodology:

-

Cell Line: A stable cell line expressing a reporter gene (e.g., luciferase) under the control of the human insulin promoter is used.

-

Plating: Cells are seeded into 384-well plates.

-

Treatment: Cells are treated with a library of small molecules in the presence of palmitate, which is known to inhibit the insulin promoter.

-

Incubation: Plates are incubated for a defined period (e.g., 24-48 hours).

-

Reporter Assay: Luciferase activity is measured using a commercial kit and a luminometer.

-

Hit Identification: Compounds that significantly increase the luciferase signal in the presence of palmitate are identified as potential activators of the insulin promoter.

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol outlines a general procedure to validate the direct interaction between benfluorex and HNF4α.

Objective: To determine if benfluorex directly binds to and stabilizes HNF4α against proteolysis.

Workflow:

Caption: Experimental workflow for the DARTS assay.

Detailed Methodology:

-

Lysate Preparation: Prepare a total protein lysate from a cell line expressing HNF4α (e.g., HepG2 cells) in a non-denaturing lysis buffer.

-

Compound Incubation: Aliquots of the lysate are incubated with this compound at various concentrations or with a vehicle control (e.g., DMSO) for 30 minutes at room temperature.

-

Protease Digestion: A protease, such as thermolysin, is added to each sample to initiate limited proteolysis. The reaction is incubated for a specific time (e.g., 10-30 minutes) at 37°C.

-

Reaction Quenching: The digestion is stopped by adding SDS-PAGE loading buffer and heating the samples.

-

Western Blotting: The samples are resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for HNF4α.

-

Analysis: A stronger HNF4α band in the benfluorex-treated samples compared to the vehicle control indicates that benfluorex binding has protected HNF4α from proteolytic degradation.

Gene Expression Analysis of HNF4α Target Genes

This protocol describes how to quantify the effect of benfluorex on the expression of HNF4α target genes.

Objective: To measure changes in the mRNA levels of HNF4α target genes following benfluorex treatment.

Detailed Methodology:

-

Cell Culture and Treatment: HepG2 cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with various concentrations of this compound or a vehicle control for 24 hours.

-

RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): qPCR is performed using SYBR Green chemistry with primers specific for HNF4α target genes (e.g., G6PC, APOA1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion and Future Directions

The identification of this compound as an HNF4α activator provides a molecular basis for its previously observed metabolic benefits. While the compound itself is not viable for therapeutic use due to safety concerns, it serves as a valuable tool for studying HNF4α biology and as a starting point for the design of new, safer HNF4α modulators. Future research should focus on developing selective HNF4α activators with improved safety profiles for the potential treatment of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. The experimental frameworks detailed in this guide provide a solid foundation for the preclinical evaluation of such novel compounds.

References

- 1. Identification of alverine and benfluorex as HNF4α activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effects of chronic benfluorex treatment on the activities of key enzymes of hepatic carbohydrate metabolism in old Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Benfluorex Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benfluorex hydrochloride, a fenfluramine derivative once prescribed for metabolic disorders, presents a compelling case study in the complex interplay of pharmacokinetics and pharmacodynamics. Initially lauded for its beneficial effects on glucose and lipid metabolism, its legacy is now defined by severe cardiovascular adverse effects. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion of benfluorex, alongside a detailed examination of its molecular mechanisms of action, both therapeutic and toxic. Quantitative data from key studies are summarized, experimental protocols are detailed, and critical signaling pathways are visualized to offer a comprehensive resource for the scientific community.

Pharmacokinetics

Benfluorex acts as a prodrug, with its pharmacological activity primarily attributed to its metabolites.[1] Understanding its pharmacokinetic profile is crucial to interpreting its pharmacodynamic effects.

Absorption and Distribution

Following oral administration, benfluorex is readily absorbed from the gastrointestinal tract. While specific data on its bioavailability and protein binding are not extensively detailed in the provided search results, its structural relative, fenfluramine, exhibits an absolute oral bioavailability of 75-83% and is approximately 50% protein-bound.[2] Benfluorex and its metabolites, particularly norfenfluramine, demonstrate extensive brain penetration.[3]

Metabolism

The metabolic fate of benfluorex is central to its dual pharmacodynamic profile. It is extensively metabolized in the liver, primarily through de-esterification and N-dealkylation, to form several metabolites. The most significant of these is norfenfluramine , the active metabolite shared with fenfluramine and dexfenfluramine.[4][5] Other identified urinary metabolites include 1-(m-trifluoromethylphenyl)-2-(2-hydroxyethyl)aminopropane (M1), 1-(m-trifluoromethylphenyl)-2-(2-carboxymethyl)aminopropane (M2), and 1-(m-trifluoromethylphenyl)-2-aminopropane (M3).[6]

The metabolism of the structurally similar fenfluramine involves multiple cytochrome P450 enzymes, primarily CYP1A2, CYP2B6, and CYP2D6, with secondary contributions from CYP2C9, CYP2C19, and CYP3A4.[2][7] It is highly probable that these enzymes are also involved in the metabolism of benfluorex.

Excretion

Benfluorex and its metabolites are primarily excreted through the kidneys.[1]

Pharmacodynamics

The pharmacodynamic effects of benfluorex are multifaceted, encompassing both therapeutic metabolic actions and severe, life-threatening cardiovascular toxicities.

Therapeutic Effects: Hypoglycemic and Hypolipidemic Actions

Benfluorex was initially developed and marketed for its beneficial effects on metabolic parameters, particularly in overweight patients with type 2 diabetes.[8][9]

Mechanism of Action: The hypoglycemic effect of benfluorex is attributed to improved insulin sensitivity.[8][10] Studies have shown that it enhances non-oxidative glucose metabolism without affecting basal insulin secretion.[11] The mechanism is believed to be distal to the insulin receptor binding.[10] One of its main metabolites, S422, has been shown in vitro to improve hepatocyte response to insulin at a post-binding level.[12] Furthermore, benfluorex has been suggested to modulate the glucoregulatory hormone balance and reduce hepatic and muscle lipid availability, leading to improved glucose utilization in skeletal muscle.[10]

Quantitative Data on Therapeutic Effects:

| Parameter | Before Treatment | After 1 Month of Benfluorex (450 mg/day) | p-value |

| Fasting Plasma Glucose (mg/dl) | 144 +/- 16 | 119 +/- 8 | < 0.05 |

| Glycosylated Hemoglobin (%) | 6.8 +/- 0.8 | 6.4 +/- 0.4 | NS |

| Fructosamine (mmol/l) | 2.9 +/- 0.6 | 2.4 +/- 0.2 | < 0.05 |

| Triglycerides (mmol/l) | 2.3 +/- 0.6 | 1.9 +/- 0.5 | NS |

| Total Cholesterol (mmol/l) | 5.7 +/- 0.7 | 5.2 +/- 0.6 | NS |

| Insulin-mediated Glucose Disposal (mg/kg/min) | 4.8 +/- 0.2 | 5.7 +/- 0.3 | < 0.01 |

| Non-oxidative Glucose Metabolism (mg/kg/min) | 2.2 +/- 0.7 | 3.4 +/- 0.4 | < 0.05 |

| Data from a study in 6 NIDDM patients.[11] |

Adverse Effects: Cardiotoxicity

The clinical use of benfluorex was terminated due to its association with serious cardiovascular side effects, namely valvular heart disease and pulmonary arterial hypertension (PAH).[1][13] These adverse effects are directly linked to its active metabolite, norfenfluramine.[4][14]

Mechanism of Cardiotoxicity: Norfenfluramine is a potent agonist of the serotonin 5-HT2B receptor.[1][14] Activation of these receptors, which are expressed on cardiac valve interstitial cells, leads to the proliferation of these cells and subsequent fibrosis, resulting in restrictive valvular regurgitation, most commonly affecting the mitral and aortic valves.[14][15] The development of PAH is also linked to the serotonergic activity of norfenfluramine, which can induce pulmonary vasoconstriction.[14]

Quantitative Data on Adverse Effects:

| Adverse Event | Finding | Reference |

| Valvular Regurgitation | Threefold increase in incidence in patients exposed to benfluorex. | [14] |

| Unexplained Mitral Regurgitation | Odds-ratio of 40.4 (95% CI 9.7 to 168.3) for benfluorex use. | [16][17] |

| Hospitalization for Valvular Insufficiency | Excess risk estimated at 0.5 per 1000 exposed patients per year. | [14] |

| Valvular Replacement Surgery | Excess risk estimated at 0.2 per 1000 exposed patients per year. | [14] |

| Pulmonary Arterial Hypertension | Strongly suggested etiological link with benfluorex exposure. | [5][14] |

Key Experimental Protocols

Euglycemic-Hyperinsulinemic Clamp

This technique is the gold standard for assessing insulin sensitivity in vivo.

Objective: To measure the amount of glucose necessary to compensate for an increased insulin level without causing hypoglycemia.

Methodology:

-

An intravenous catheter is inserted into an antecubital vein for the infusion of insulin and glucose.

-

A second catheter is placed in a retrograde fashion in a dorsal hand vein of the contralateral arm, and the hand is kept in a heated box to "arterialize" the venous blood for sampling.

-

A continuous infusion of insulin is administered at a constant rate (e.g., 40 mU/m²/min).[11]

-

Blood glucose levels are monitored every 5-10 minutes.

-

A variable infusion of 20% dextrose is adjusted to maintain the blood glucose concentration at a predetermined euglycemic level (e.g., 100 mg/dl).[11]

-

The glucose infusion rate during the final 60 minutes of the clamp is taken as a measure of insulin-stimulated glucose disposal.

In Vitro 5-HT2B Receptor Activation Assay

This assay is used to determine the agonist activity of a compound on the 5-HT2B receptor.

Objective: To quantify the potency of norfenfluramine as a 5-HT2B receptor agonist.

Methodology:

-

Cell Culture: A stable cell line (e.g., HEK293) expressing the human 5-HT2B receptor is cultured under standard conditions.

-

Calcium Mobilization Assay:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are then exposed to varying concentrations of the test compound (norfenfluramine).

-

Activation of the Gq-coupled 5-HT2B receptor leads to an increase in intracellular calcium, which is detected as a change in fluorescence.

-

-

Data Analysis: The fluorescence intensity is measured, and a dose-response curve is generated to determine the EC50 (half-maximal effective concentration) of the compound.

Conclusion

This compound serves as a critical reminder of the importance of thorough preclinical and post-marketing surveillance in drug development. While its therapeutic potential in metabolic diseases was evident, its pharmacokinetic profile, leading to the formation of the cardiotoxic metabolite norfenfluramine, ultimately resulted in its withdrawal from the market. The detailed understanding of its pharmacokinetics and pharmacodynamics, as outlined in this guide, is essential for researchers and clinicians to learn from the past and to inform the development of safer therapeutic agents in the future. The case of benfluorex underscores the necessity of considering the full metabolic and pharmacodynamic profile of a drug, not just its primary intended effects.

References

- 1. Benfluorex - Wikipedia [en.wikipedia.org]

- 2. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Screening for benfluorex and its major urinary metabolites in routine doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Mode of action of benfluorex. Recent data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Research prospects with benfluorex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Mechanisms of hypoglycemic action of benfluorex] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of benfluorex metabolites on membrane fluidity and insulin-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fenfluramine-like cardiovascular side-effects of benfluorex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adverse effects of benfluorex on heart valves and pulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Valvular heart disease associated with benfluorex] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benfluorex and Unexplained Valvular Heart Disease: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benfluorex and Unexplained Valvular Heart Disease: A Case-Control Study | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Synthesis and Structural Characterization of Benfluorex Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural characterization of benfluorex hydrochloride. Benfluorex, a fenfluramine analog, was formerly prescribed as an anorectic and hypolipidemic agent. This document details a probable multi-step synthesis pathway, including experimental protocols for the key intermediate and the final product. Furthermore, it compiles and analyzes the structural characterization data obtained from various analytical techniques, including mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray powder diffraction. All quantitative data is presented in structured tables, and key experimental workflows are visualized using logical diagrams to facilitate understanding and replication by researchers in the field.

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step process. A key intermediate is the ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one, which is then subjected to reductive amination followed by esterification and salt formation.

Synthesis of 1-(3-(trifluoromethyl)phenyl)propan-2-one

A common route to this key ketone intermediate involves a diazotization reaction of 3-trifluoromethylaniline followed by a reaction with isopropenyl acetate.

Experimental Protocol:

-

Diazotization: 3-Trifluoromethylaniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Coupling: The freshly prepared diazonium salt solution is then added to a mixture of isopropenyl acetate in a suitable solvent (e.g., acetone or methanol) containing a copper(I) or copper(II) salt catalyst (e.g., cuprous chloride or cupric chloride).

-

Work-up and Purification: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., methylene chloride or heptane). The organic layer is washed and then purified. Purification can be achieved by vacuum distillation or through the formation of a bisulfite adduct, which is then hydrolyzed back to the pure ketone.

Synthesis of this compound

The synthesis from the ketone intermediate involves a three-step process: reductive amination, esterification, and hydrochloride salt formation.

Experimental Protocol:

-

Reductive Amination: 1-(3-(trifluoromethyl)phenyl)propan-2-one is reacted with 2-aminoethanol in the presence of a reducing agent. A common method is to first form the imine/Schiff base, which is then reduced in situ. A suitable reducing agent for this transformation is sodium borohydride or sodium triacetoxyborohydride. The reaction is typically carried out in a protic solvent like methanol or ethanol.

-

Esterification: The resulting N-(2-hydroxyethyl)norfenfluramine is then esterified with benzoic acid. This can be achieved through a Fischer esterification, where the alcohol and carboxylic acid are refluxed in the presence of a strong acid catalyst (e.g., sulfuric acid), or by using a more reactive derivative of benzoic acid, such as benzoyl chloride, in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated.

-

Hydrochloride Salt Formation and Purification: The crude benfluorex free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol) is then added to precipitate this compound. The resulting solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product.

Diagram of the Synthetic Pathway:

Caption: Synthetic pathway of this compound.

Structural Characterization

The structural identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic and crystallographic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Data Presentation:

| Technique | Ionization Mode | Key Fragments (m/z) | Interpretation |

| GC-MS | EI | 351, 192, 166, 149, 105 | [M]+•, [C10H10F3N]+•, [C9H10F3]+, [C8H8F3]+, [C7H5O]+ |

| MS/MS | ESI+ | 352.15 ([M+H]+), 230.1, 159.0, 105.0 | Parent ion, Loss of benzoyloxyethyl group, Further fragmentation, Benzoyl cation |

Experimental Protocol:

-

GC-MS: A dilute solution of this compound in a suitable solvent (e.g., methanol) is injected into a gas chromatograph coupled to a mass spectrometer. The sample is vaporized and separated on a capillary column before being ionized by electron impact (EI).

-

LC-MS/MS: A solution of the sample is introduced into a liquid chromatograph for separation, followed by electrospray ionization (ESI) in positive ion mode. The protonated molecular ion ([M+H]+) is then selected and fragmented to produce a tandem mass spectrum.

Diagram of the Experimental Workflow:

Caption: Workflow for MS analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Data Presentation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3000-2850 | C-H stretching | Aliphatic CH, CH₂, CH₃ |

| ~1720 | C=O stretching | Ester carbonyl |

| ~1600, ~1450 | C=C stretching | Aromatic ring |

| ~1270, ~1120 | C-O stretching | Ester |

| ~1350-1150 | C-F stretching | Trifluoromethyl group |

| ~2700-2400 (broad) | N-H stretching | Ammonium hydrochloride salt |

Experimental Protocol:

A small amount of the solid this compound sample is placed on the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Data (in CDCl₃, δ in ppm):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 2H | Aromatic (ortho-protons of benzoate) |

| ~7.6-7.2 | m | 7H | Aromatic (meta, para-protons of benzoate and trifluoromethylphenyl) |

| ~4.5 | t | 2H | -O-CH₂ -CH₂-NH₂⁺- |

| ~3.5 | m | 1H | -CH(CH₃ )-CH₂- |

| ~3.2 | t | 2H | -O-CH₂-CH₂ -NH₂⁺- |

| ~3.0 | d | 2H | -CH(CH₃)-CH₂ -Ar |

| ~1.3 | d | 3H | -CH(CH₃ )-CH₂- |

Predicted ¹³C NMR Data (in CDCl₃, δ in ppm):

| Chemical Shift (δ) | Assignment |

| ~166 | Ester C=O |

| ~133-128 | Aromatic CH (benzoate and trifluoromethylphenyl) |

| ~131 (q) | Aromatic C-CF₃ |

| ~124 (q) | -CF₃ |

| ~60 | -O-C H₂- |

| ~55 | -C H(CH₃)- |

| ~45 | -C H₂-NH₂⁺- |

| ~38 | -C H₂-Ar |

| ~15 | -CH(C H₃)- |

Experimental Protocol:

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for the characterization of the crystalline solid-state form of a substance. It has been reported that this compound can exist in at least two polymorphic forms.[1]

Data Presentation:

| Polymorph | Crystal System | Space Group | Unit Cell Parameters |

| Form I | Monoclinic | P2₁/n | a = 21.0719 Å, b = 7.0563 Å, c = 14.8684 Å, β = 116.998° |

| Form II | Orthorhombic | Pbca | a = 33.8031 Å, b = 15.1451 Å, c = 7.6138 Å |

Experimental Protocol:

A finely powdered sample of this compound is packed into a sample holder. The sample is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

Conclusion

This technical guide has outlined a viable synthetic route for this compound and provided a comprehensive overview of its structural characterization. The detailed experimental protocols and tabulated analytical data serve as a valuable resource for researchers involved in the synthesis, analysis, and development of related pharmaceutical compounds. The provided diagrams for the synthesis pathway and analytical workflows offer a clear visual representation of the key processes. This information is crucial for ensuring the identity, purity, and solid-state form of this compound in a research and development setting.

References

Metabolic Pathways Under the Influence of Benfluorex Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benfluorex hydrochloride, a fenfluramine derivative once prescribed as a hypolipidemic and hypoglycemic agent, exerts a complex influence on several core metabolic pathways. Marketed as Mediator, its use was discontinued due to severe cardiovascular side effects, including valvular heart disease and pulmonary arterial hypertension, primarily attributed to its active metabolite, norfenfluramine. This technical guide provides an in-depth analysis of the metabolic pathways modulated by benfluorex and its principal metabolites. It summarizes key quantitative data, details relevant experimental methodologies, and presents signaling and metabolic pathways through structured diagrams to offer a comprehensive resource for researchers in metabolic diseases and drug development.

Introduction

This compound was utilized as an adjunctive therapy for overweight individuals with type 2 diabetes.[1] Its mechanism of action involves improving insulin sensitivity and exerting antihyperglycemic and hypolipidemic effects.[2] Benfluorex is a prodrug that is metabolized into several compounds, with norfenfluramine being the primary mediator of its anorectic and adverse cardiovascular effects through interaction with serotonergic pathways.[3][4] Another key metabolite, S422 (1-(3-trifluoromethylphenyl)-2-(2-hydroxyethyl)-aminopropane), is largely responsible for the drug's direct effects on glucose and lipid metabolism.[5][6] This guide will dissect the intricate metabolic consequences of benfluorex administration, focusing on hepatic and peripheral tissues.

Core Metabolic Pathways Influenced by Benfluorex

Benfluorex and its metabolites, particularly S422, modulate glucose and fatty acid metabolism primarily in the liver and muscle. The overarching effects are a reduction in hepatic glucose output and an alteration of fatty acid utilization.

Glucose Metabolism

Benfluorex enhances glucose tolerance and insulin sensitivity.[1][7] Its metabolite, S422, has been shown to increase glucose oxidation in muscle tissue and modulate hepatic glucose production.[5]

-

Inhibition of Gluconeogenesis: Benfluorex and S422 significantly reduce gluconeogenesis from lactate/pyruvate in isolated rat hepatocytes.[6][8] This inhibition occurs at the level of pyruvate carboxylase, evidenced by a 45% decrease in acetyl-CoA concentration, and at glyceraldehyde-3-phosphate dehydrogenase, indicated by reduced ATP/ADP and NAD+/NADH ratios.[6]

-

Modulation of Glycolysis and Glycogenesis: While S422 does not affect anaerobic glucose metabolism or glycogenesis in the diaphragm muscle, it does increase glucose oxidation.[5] In hepatocytes, benfluorex and S422 increase the expression of genes encoding the glycolytic enzymes glucokinase and pyruvate kinase.[6] Chronic treatment in rats has been shown to increase hepatic glycogen stores.[9]

-

Effects on Gene Expression: In cultured hepatocytes, benfluorex and its metabolite S422 decrease the expression of genes encoding key gluconeogenic enzymes, namely phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[6] Conversely, they upregulate the expression of genes for glucokinase and pyruvate kinase, enzymes involved in glycolysis.[6]

Fatty Acid Metabolism

A primary effect of benfluorex and S422 is the inhibition of fatty acid β-oxidation in the liver.

-

Inhibition of β-Oxidation and Ketogenesis: In isolated hepatocytes from fasted rats, both benfluorex and S422 reduce the rates of β-oxidation and subsequent ketogenesis.[6] This effect appears to be localized within the mitochondria, as the activities of long-chain acyl-CoA synthetase and carnitine palmitoyltransferase (CPT) I are unaffected.[8]

-

Effects on Gene Expression: The expression of genes encoding enzymes for fatty acid oxidation (CPT I) and ketogenesis (hydroxymethylglutaryl-CoA synthase) is decreased in hepatocytes cultured with benfluorex or S422.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of benfluorex and its metabolites on various metabolic parameters as reported in the literature.

Table 1: Effects of Benfluorex and its Metabolite S422 on Hepatic Metabolism

| Parameter | Compound | Concentration | Effect | Reference |

| Gluconeogenesis from lactate/pyruvate | Benfluorex | 0.1 - 1 mmol/l | Reduction | [6] |

| S422-1 | 0.1 - 1 mmol/l | Reduction | [6] | |

| β-oxidation | Benfluorex | 0.1 - 1 mmol/l | Reduction | [6] |

| S422-1 | 0.1 - 1 mmol/l | Reduction | [6] | |

| Ketogenesis | Benfluorex | 0.1 - 1 mmol/l | Reduction | [6] |

| S422-1 | 0.1 - 1 mmol/l | Reduction | [6] | |

| Acetyl-CoA Concentration | Benfluorex | Not specified | 45% decrease | [6] |

Table 2: Effects of Benfluorex Metabolite S422 on Muscle Glucose Metabolism

| Parameter | Compound | Concentration | Effect | Reference |

| Glucose Oxidation (diaphragm muscle) | S422 | 1 mM | 47% increase | [5] |

| Hepatic Glycogen Mobilization | S422 | 1 mM | 11% reduction | [5] |

Table 3: Effects of Benfluorex and its Metabolite S422 on Gene Expression in Hepatocytes

| Gene | Compound | Concentration | Effect | Reference |

| Carnitine Palmitoyltransferase I (CPT I) | Benfluorex | 10 or 100 µmol/l | Decreased expression | [6] |

| S422-1 | 10 or 100 µmol/l | Decreased expression | [6] | |

| Hydroxymethylglutaryl-CoA Synthase | Benfluorex | 10 or 100 µmol/l | Decreased expression | [6] |

| S422-1 | 10 or 100 µmol/l | Decreased expression | [6] | |

| Glucose-6-Phosphatase (G6Pase) | Benfluorex | 10 or 100 µmol/l | Decreased expression | [6] |

| S422-1 | 10 or 100 µmol/l | Decreased expression | [6] | |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Benfluorex | 10 or 100 µmol/l | Decreased expression | [6] |

| S422-1 | 10 or 100 µmol/l | Decreased expression | [6] | |

| Glucokinase | Benfluorex | 10 or 100 µmol/l | Increased expression | [6] |

| S422-1 | 10 or 100 µmol/l | Increased expression | [6] | |

| Pyruvate Kinase | Benfluorex | 10 or 100 µmol/l | Increased expression | [6] |

| S422-1 | 10 or 100 µmol/l | Increased expression | [6] |

Signaling and Metabolic Pathway Diagrams

The following diagrams illustrate the key pathways influenced by benfluorex and its metabolites.

Caption: Overview of Benfluorex metabolism and its influence on metabolic and adverse effect pathways.

Caption: Norfenfluramine-mediated activation of the 5-HT2B receptor signaling pathway.

Caption: A typical experimental workflow for studying the metabolic effects of Benfluorex.

Experimental Protocols

Isolation of Rat Hepatocytes

A common method for isolating hepatocytes involves a two-step collagenase perfusion technique.

-

Anesthesia and Cannulation: Rats are anesthetized, and the portal vein is cannulated.

-

Perfusion with EGTA: The liver is perfused with a calcium-free buffer containing EGTA to disrupt cell-cell junctions.

-

Collagenase Digestion: This is followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.

-

Cell Dissociation and Purification: The digested liver is gently dissociated, and the resulting cell suspension is filtered and purified by centrifugation to obtain a viable hepatocyte population.

Measurement of Fatty Acid β-Oxidation in Isolated Hepatocytes

-

Cell Incubation: Isolated hepatocytes are incubated in a buffer containing a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitate).

-

Reaction Termination: The reaction is stopped by the addition of perchloric acid.

-

Separation of Products: The production of ¹⁴CO₂ (a measure of complete oxidation) and acid-soluble metabolites (a measure of incomplete oxidation) is quantified.

-

Quantification: Radioactivity in the different fractions is measured using a scintillation counter.

Hyperinsulinemic-Euglycemic Clamp in Rats

This procedure is the gold standard for assessing insulin sensitivity in vivo.

-

Catheter Implantation: Catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for blood sampling) of the rats.

-

Acclimation: Animals are allowed to recover for several days.

-

Clamp Procedure:

-

A continuous infusion of insulin is administered to achieve a hyperinsulinemic state.

-

Blood glucose levels are monitored frequently (e.g., every 5-10 minutes).

-

A variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).

-

-

Data Analysis: The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.

Measurement of Insulin Internalization in Isolated Hepatocytes

-

Incubation with Labeled Insulin: Hepatocytes are incubated with ¹²⁵I-labeled insulin at a specific temperature (e.g., 37°C).

-

Separation of Surface-Bound and Internalized Insulin: At various time points, an acidification technique is used to dissociate the surface-bound insulin from its receptors.

-

Quantification: The amount of internalized (acid-resistant) and surface-bound (acid-sensitive) radiolabeled insulin is measured.

-

Calculation of Endocytic Rate Constant: The rate of insulin internalization can be calculated from the ratio of internalized to surface-bound insulin over time.

Conclusion

This compound exhibits a multifaceted impact on key metabolic pathways, primarily through its active metabolite S422. It promotes a shift from fatty acid oxidation towards glucose utilization by inhibiting hepatic gluconeogenesis and β-oxidation while stimulating glycolysis and muscle glucose oxidation. These effects are underpinned by significant changes in the expression of crucial metabolic genes. However, the clinical utility of benfluore-related compounds is overshadowed by the severe cardiovascular risks associated with its other metabolite, norfenfluramine, which activates the 5-HT2B receptor pathway. A thorough understanding of these divergent metabolic and signaling effects is critical for the development of safer and more effective therapies for metabolic disorders. This guide provides a foundational resource for researchers investigating these complex interactions.

References

- 1. Acute effect of benfluorex on glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HMG-CoA Reductase Inhibitor Statins Activate the Transcriptional Activity of p53 by Regulating the Expression of TAZ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathogenesis of Selective Insulin Resistance in Isolated Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opposite effects of a glucokinase activator and metformin on glucose-regulated gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative studies of the rate of insulin internalization in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of benfluorex on fatty acid and glucose metabolism in isolated rat hepatocytes: from metabolic fluxes to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential regulation of the expression of 3-hydroxy-3-methylglutaryl coenzyme A reductase, synthase, and low density lipoprotein receptor genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Benfluorex Hydrochloride: A Historical and Technical Review of its Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical and scientific overview of benfluorex hydrochloride research. It covers the drug's development, therapeutic rationale, the emergence of serious safety concerns, and its eventual withdrawal from the market. This document details the key experimental findings and methodologies that shaped our understanding of benfluorex's benefits and, critically, its risks.

Introduction and Historical Context

This compound, marketed under the trade name Mediator among others, was first approved in France in 1976.[1] It was initially indicated as an adjunct therapy for hypertriglyceridemia and later for overweight patients with type 2 diabetes.[2] The therapeutic rationale was based on its perceived effects on glucose and lipid metabolism. However, concerns regarding its safety profile, particularly cardiovascular side effects, began to emerge over time, leading to a re-evaluation of its risk-benefit profile.

A significant body of research ultimately linked benfluorex to an increased risk of valvular heart disease (VHD) and pulmonary arterial hypertension (PAH).[3][4] These adverse effects were attributed to its metabolite, norfenfluramine, a potent agonist of the serotonin 5-HT2B receptor.[1][3] The structural similarity of benfluorex to fenfluramine, a drug withdrawn from the market in 1997 due to similar cardiac risks, highlighted the shared mechanism of toxicity.[1]

Regulatory scrutiny intensified in the 2000s. In 2009, French authorities suspended the marketing authorization for benfluorex.[5] This was followed by a European Medicines Agency (EMA) recommendation in December 2009 to withdraw all medicines containing benfluorex across the European Union, citing that the risks, particularly the risk of heart valve disease, outweighed the benefits.[1] The controversy surrounding benfluorex led to significant legal and public health consequences.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical trials and epidemiological studies on this compound.

Table 1: Efficacy of Benfluorex in Type 2 Diabetes and Hyperlipidemia

| Study/Parameter | Benfluorex Group | Placebo/Comparator Group | p-value | Reference |

| Fasting Blood Glucose (mmol/L) | ↓ 1.39 (14.9% decrease) | ↓ 0.28 (3.2% decrease) | p = 0.009 | [2] |

| HbA1c (%) | ↓ 0.66 | ↑ 0.14 | p = 0.007 | [2] |

| HbA1c (%) | 7.77 ± 1.31 (from 8.30 ± 0.80) | 7.45 ± 1.30 (Pioglitazone, from 8.30 ± 0.80) | p < 0.001 | [6] |

| LDL Cholesterol (mmol/L) | ↓ 0.43 | ↓ 0.05 | p = 0.026 | [2] |

| Triglycerides (%) | ↓ 32.7 | ↓ 11.7 | p < 0.01 | [3] |

Table 2: Cardiovascular Safety of Benfluorex

| Study/Endpoint | Benfluorex Group | Control Group | Odds Ratio (OR) / Relative Risk (RR) [95% CI] | Reference |

| Unexplained Mitral Regurgitation (Case-Control Study) | 19 of 27 cases | 3 of 54 controls | OR: 17.1 [3.5 to 83] | [5] |

| Hospitalization for Valvular Heart Disease (Cohort Study) | 4.1% of 1,048,173 diabetic patients exposed | Unexposed diabetic patients | Adjusted RR: 3.1 [2.4-4.0] | [3] |

| Emergent Valvular Regurgitation (REGULATE Trial) | 82 of 310 patients (27%) | 33 of 305 patients (11%) with Pioglitazone | OR: 2.97 [1.91 to 4.63] | [6] |

| Valvular Replacement Surgery (Cohort Study) | - | - | Adjusted RR: 3.9 [2.6-6.1] | [3] |

Experimental Protocols

This section details the methodologies of key studies that were pivotal in understanding the efficacy and safety of benfluorex.

REGULATE Clinical Trial (Efficacy and Cardiovascular Safety)

The REGULATE trial was a double-blind, randomized, parallel-group, international, non-inferiority trial designed to compare the efficacy and safety of benfluorex versus pioglitazone in patients with type 2 diabetes inadequately controlled on sulfonylureas.[6]

-

Participants: 846 patients with type 2 diabetes were randomized.

-

Intervention: Patients were allocated to receive either benfluorex (150 to 450 mg/day) or pioglitazone (30 to 45 mg/day) for one year.

-

Primary Efficacy Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline.

-

Safety Assessment: A key safety assessment involved a blinded evaluation of cardiac and valvular status using echocardiography at baseline and at the end of the study. Emergent valvular regurgitation was defined as a new instance of regurgitation or an increase in the grade of pre-existing regurgitation.

-

Statistical Analysis: The non-inferiority of benfluorex to pioglitazone was assessed for the primary efficacy endpoint. For safety endpoints, odds ratios and 95% confidence intervals were calculated.

Case-Control Study of Unexplained Valvular Heart Disease (Frachon et al.)

This retrospective case-control study aimed to investigate the association between benfluorex exposure and unexplained mitral regurgitation.[5]

-

Case and Control Selection:

-

Cases: Patients admitted to a hospital with a diagnosis of "unexplained" mitral regurgitation were included as cases. "Unexplained" was defined as the absence of any known primary or secondary cause of the valvular disease.

-

Controls: For each case, two controls with "explained" mitral regurgitation were matched based on gender and date of birth.

-

-

Exposure Assessment: Exposure to benfluorex was assessed blindly (without knowledge of case or control status) through interviews with patients, their families, and their physicians.

-

Statistical Analysis: The association between benfluorex use and unexplained mitral regurgitation was evaluated by calculating the odds ratio (OR) and its 95% confidence interval (CI), adjusted for potential confounders such as body mass index and diabetes.

Cohort Study in Diabetic Patients (Weill et al.)

This large comparative cohort study utilized French national health insurance and hospitalization databases to quantify the risk of valvular heart disease associated with benfluorex treatment in diabetic patients.[3]

-

Study Population: Over one million diabetic patients aged 40-69 years were included.

-

Exposure Definition: Patients were defined as "exposed" if they had at least one reimbursement for benfluorex in 2006.

-

Outcome Measures: The primary outcomes were hospital admissions for valvular insufficiency (any cause, mitral, or aortic) and valvular replacement surgery during 2007 and 2008.

-

Statistical Analysis: Relative risks (RR) were calculated and adjusted for gender, age, and a history of chronic cardiovascular disease.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Benfluorex-Induced Valvular Heart Disease

The cardiotoxicity of benfluorex is primarily mediated by its active metabolite, norfenfluramine, which acts as a potent agonist at the serotonin 5-HT2B receptor on cardiac valve interstitial cells. This activation triggers a signaling cascade that leads to fibroblast proliferation and extracellular matrix deposition, resulting in the thickening and stiffening of valve leaflets.

References

- 1. Effects of benfluorex on insulin resistance and lipid metabolism in obese type II diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic benefit of benfluorex in type II diabetic patients treated with sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of benfluorex on patients with endogenous hypertriglyceridaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research prospects with benfluorex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benfluorex decreases insulin resistance and improves lipid profiles in obese type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Echocardiographic evidence for valvular toxicity of benfluorex: a double-blind randomised trial in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Benfluorex Hydrochloride Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfluorex hydrochloride, a fenfluramine derivative previously used as an anorectic and hypolipidemic agent, exists in at least two polymorphic forms, designated as Form I and Form II. The polymorphic state of an active pharmaceutical ingredient (API) is a critical factor in drug development, as it can significantly influence key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound polymorphs, based on available scientific literature. The information herein is intended to assist researchers and pharmaceutical scientists in understanding the solid-state characteristics of this compound.

Polymorphic Forms and Their Interrelation

This compound exhibits an enantiotropic polymorphic relationship between its two known crystalline forms under ambient conditions. Form II is the thermodynamically stable form at lower temperatures, while Form I is the stable form at higher temperatures.[1] This relationship is crucial for determining the appropriate storage and handling conditions to prevent unwanted polymorphic transformations.

Above a pressure of approximately 151 MPa, the polymorphic relationship becomes monotropic, with Form II being the single stable phase across all temperatures.[1]

Below is a diagram illustrating the phase relationship between the two polymorphs.

Physicochemical Data

The distinct crystalline arrangements of Form I and Form II lead to differences in their physical properties. A summary of the key quantitative data is presented in the tables below.

Crystallographic Data

X-ray powder diffraction (XRPD) is a fundamental technique for the identification and characterization of polymorphic forms. The crystallographic data for this compound polymorphs are summarized in Table 1.

| Property | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c | Pbca |

| a (Å) | 13.376(3) | 10.158(2) |

| b (Å) | 11.853(2) | 33.334(7) |

| c (Å) | 13.562(3) | 12.518(3) |

| β (°) | 114.16(3) | 90 |

| Volume (ų) | 1964.1(7) | 4242(2) |

| Z | 4 | 8 |

Table 1: Crystallographic data for this compound polymorphs.

Thermal Properties

Differential Scanning Calorimetry (DSC) reveals the thermal behavior of the polymorphs, including melting points and phase transitions.

| Property | Value |

| Form II to Form I Transition | Onset ~140 °C |

| Melting Point (Form I) | ~155 °C |

Table 2: Thermal properties of this compound polymorphs.

Upon heating, the metastable Form II undergoes an exothermic transition to the more stable Form I, which subsequently melts at a higher temperature. When the molten drug is cooled, it recrystallizes into Form I.

Solubility Data

The aqueous solubility of the polymorphs is a critical parameter influencing their dissolution rate and bioavailability.

| Polymorph | Solubility in water at 25°C (mg/mL) |

| Form I | 4.96 |

| Form II | 6.59 |

Table 3: Aqueous solubility of this compound polymorphs.[2]

As is often the case, the metastable form (Form II) exhibits higher solubility than the stable form (Form I).

Experimental Protocols

Detailed experimental protocols for the preparation of pure polymorphic forms of this compound are not extensively described in the readily available literature. However, based on their thermodynamic relationship, general approaches can be inferred:

-

Preparation of Form I: Form I can be obtained by recrystallization from the melt. This involves heating the solid material above its melting point and then allowing it to cool, whereupon it crystallizes into the high-temperature stable form.

-

Preparation of Form II: As the low-temperature stable form, Form II could potentially be obtained by crystallization from a suitable solvent at lower temperatures, ensuring that the temperature remains below the transition point to Form I.

The characterization of these polymorphs involves a suite of analytical techniques. A general workflow for polymorph characterization is outlined below.

References

Benfluorex Hydrochloride: A Technical Examination of its Influence on Lipid and Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benfluorex hydrochloride, a derivative of fenfluramine, was historically marketed as a hypolipidemic and hypoglycemic agent. While its clinical use was terminated due to severe cardiovascular side effects, including valvular heart disease and pulmonary arterial hypertension, the study of its metabolic actions provides valuable insights into the complex interplay between lipid and glucose regulation.[1][2][3] This technical guide offers an in-depth review of the mechanisms by which this compound modulates lipid and glucose metabolism, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Effects on Glucose Metabolism

Benfluorex demonstrated significant effects on glucose homeostasis, primarily through improving insulin sensitivity and reducing hepatic glucose output.[4][5][6] Its actions were observed in both clinical studies with type 2 diabetes (NIDDM) patients and in various animal models of insulin resistance.[5][6][7]

Improvement in Glycemic Control

Treatment with benfluorex consistently led to a reduction in key glycemic markers. In NIDDM patients, short-term administration (one month) of 450 mg/day reduced fasting plasma glucose and glycosylated hemoglobin (HbA1c).[8][9] Longer-term studies confirmed these findings, showing significant improvements in fasting and post-meal glucose levels.[7]

Enhancement of Insulin Sensitivity

A primary mechanism for its glucose-lowering effect was the enhancement of insulin action.[4][8] Euglycemic-hyperinsulinemic clamp studies, a gold-standard technique for assessing insulin sensitivity, revealed that benfluorex treatment significantly increased insulin-mediated glucose disposal and glucose uptake.[4][8][10] This improvement in insulin sensitivity appeared to be mediated by mechanisms distal to the insulin receptor, as benfluorex did not alter insulin binding but its metabolite, S422, was shown to improve the hepatocyte response to insulin at a post-binding level.[5][11] The effect was primarily on non-oxidative glucose metabolism, suggesting an increase in glucose storage (e.g., as glycogen).[8][9]

Reduction of Hepatic Glucose Production

Benfluorex was shown to decrease hepatic glucose production, a key contributor to hyperglycemia in type 2 diabetes.[12][13] In streptozotocin-induced diabetic rats, benfluorex treatment normalized basal glucose production.[6][14] This effect is partly explained by its influence on the expression and activity of key gluconeogenic enzymes. Studies in isolated rat hepatocytes showed that benfluorex and its active metabolite S422 decreased the expression of genes encoding for phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase.[15] Furthermore, chronic treatment in old rats led to a significant decrease in the activity of PEPCK.[12]

Table 1: Quantitative Effects of Benfluorex on Glucose Metabolism

| Parameter | Subject Population | Benfluorex Dose | Duration | Result (Benfluorex vs. Control/Placebo) | Reference |

| Fasting Plasma Glucose | NIDDM Patients | 450 mg/day | 1 Month | ↓ from 144 to 119 mg/dL | [8] |

| Fasting Plasma Glucose | Obese Type 2 Diabetics | Not specified | 2 Weeks | ↓ from 13.1 to 10.2 mmol/L | [4][16] |

| Fasting Plasma Glucose | Mild NIDDM Patients | 450 mg/day | 6 Weeks | 121.4 mg/dL vs. 137.0 mg/dL (Placebo) | [13] |

| Glycosylated Hemoglobin (HbA1c) | NIDDM Patients | 450 mg/day | 1 Month | ↓ from 6.8% to 6.4% | [8] |

| Glycosylated Hemoglobin (HbA1c) | Mild NIDDM Patients | 450 mg/day | 6 Weeks | 7.7% vs. 8.3% (Placebo) | [13] |

| Insulin-Mediated Glucose Disposal | NIDDM Patients | 450 mg/day | 1 Month | ↑ from 4.8 to 5.7 mg/kg/min | [8] |

| Glucose Infusion Rate (Clamp 2) | Obese Type 2 Diabetics | Not specified | 2 Weeks | 5.36 mmol/kg/min vs. 3.87 mmol/kg/min (Placebo) | [4][10] |

| Non-Oxidative Glucose Metabolism | NIDDM Patients | 450 mg/day | 1 Month | ↑ from 2.2 to 3.4 mg/kg/min | [8] |

| Basal Hepatic Glucose Production | Mild NIDDM Patients | 450 mg/day | 6 Weeks | ↓ from 2.46 to 1.84 mg/kg/min | [13] |

| PEPCK Activity | Old Sprague-Dawley Rats | 25 mg/kg/day | 14 Days | Significantly decreased | [12] |

| Glucose Oxidation (Diaphragm) | Normal Rats (in vitro) | 1 mM (Metabolite S422) | Acute | ↑ by 47% | [17] |

Effects on Lipid Metabolism

Benfluorex was developed as a hypolipidemic agent and demonstrated significant effects on lipid profiles, particularly in reducing triglycerides.[8][18]

Reduction of Triglycerides and Cholesterol

Clinical studies consistently reported a reduction in circulating triglycerides and total cholesterol following benfluorex administration.[5][8] In patients with endogenous hypertriglyceridemia, a 40-day treatment with 450 mg/day of benfluorex resulted in a 32.7% reduction in triglyceride blood levels, compared to an 11.7% reduction with placebo.[18] In obese patients with metabolic disorders, benfluorex treatment led to a statistically significant reduction in total cholesterol and triglycerides, along with an increase in HDL-cholesterol.[19]

Modulation of Hepatic Lipid Metabolism

The lipid-lowering effects of benfluorex are linked to its actions within the liver. In isolated rat hepatocytes, benfluorex and its metabolite S422 were found to reduce β-oxidation rates and ketogenesis.[15] This suggests a shift away from fatty acid breakdown for energy. The drug also inhibited Acyl CoA:cholesterol acyltransferase (ACAT) activity in rat liver microsomes, an enzyme involved in cholesterol esterification.[20] Interestingly, unlike fibrates such as fenofibrate, benfluorex did not appear to cause hepatic peroxisome proliferation, indicating a different mechanism of action from this class of hypolipidemic drugs.[21]

Table 2: Quantitative Effects of Benfluorex on Lipid Metabolism

| Parameter | Subject Population | Benfluorex Dose | Duration | Result (Benfluorex vs. Control/Placebo) | Reference |

| Triglycerides | NIDDM Patients | 450 mg/day | 1 Month | ↓ from 2.3 to 1.9 mmol/L | [8] |

| Total Cholesterol | NIDDM Patients | 450 mg/day | 1 Month | ↓ from 5.7 to 5.2 mmol/L | [8] |

| Triglycerides | Patients with Hypertriglyceridemia | 450 mg/day | 40 Days | ↓ by 32.7% vs. 11.7% (Placebo) | [18] |

| β-oxidation Rates | Isolated Rat Hepatocytes | 0.1 or 1 mmol/L | Acute | Reduced | [15] |

| Ketogenesis | Isolated Rat Hepatocytes | 0.1 or 1 mmol/L | Acute | Reduced | [15] |

Proposed Mechanisms of Action

The metabolic effects of benfluorex are multifactorial, involving direct effects on peripheral tissues, modulation of gene expression, and potential neuroendocrine pathways.[5] A key aspect is the action of its active metabolites, primarily S422 (norfenfluramine).[15][17][22]

Hepatic Gene Expression and Enzyme Regulation

Benfluorex and its metabolites directly influence the genetic and enzymatic machinery of the liver. They were shown to decrease the expression of genes encoding key enzymes for gluconeogenesis (PEPCK, glucose-6-phosphatase) and fatty acid oxidation (carnitine palmitoyltransferase I).[15] Conversely, they increased the expression of genes for glycolytic enzymes (glucokinase, pyruvate kinase).[15] This coordinated regulation shifts hepatic metabolism away from glucose production and fatty acid burning and towards glucose utilization.

Signaling Pathways

-

Hepatic Gluconeogenesis and Glycolysis: Benfluorex inhibits gluconeogenesis at the level of pyruvate carboxylase and glyceraldehyde-3-phosphate dehydrogenase.[15] By downregulating the expression of PEPCK and G6Pase while upregulating glucokinase and pyruvate kinase, it effectively suppresses the liver's glucose output and promotes glucose breakdown.

Caption: Benfluorex's dual action on hepatic glucose gene expression.

-

Hepatic Lipid Metabolism: Benfluorex reduces fatty acid oxidation by downregulating the expression of Carnitine Palmitoyltransferase I (CPT I), the rate-limiting enzyme for mitochondrial fatty acid uptake.[15]

Caption: Benfluorex's inhibitory effect on hepatic fatty acid oxidation.

Multifactorial Mode of Action

The overall effect of benfluorex likely results from three interactive processes:

-

Direct effect on insulin target tissues: Improving glucose utilization in skeletal muscle and liver through post-receptor mechanisms.[5][11]

-

Modulation of glucoregulatory hormones: Long-term treatment may decrease stress responses and glucocorticoid release, potentially through serotoninergic control of the hypothalamic-pituitary-adrenal (HPA) axis, which improves hepatic insulin sensitivity.[5][23]

-

Reduced lipid availability: Decreasing hepatic and muscle lipid content, which in turn improves glucose utilization in skeletal muscle.[5]

Caption: The proposed multifactorial mechanism of benfluorex action.

Key Experimental Protocols

The characterization of benfluorex's metabolic effects relied on several key experimental designs, most notably the euglycemic-hyperinsulinemic clamp and in vitro hepatocyte studies.

Euglycemic-Hyperinsulinemic Glucose Clamp

This technique is used to quantify insulin sensitivity in vivo.

-

Objective: To measure the amount of glucose necessary to compensate for an increased insulin level without causing hypoglycemia, thereby assessing an individual's insulin sensitivity.

-

Protocol Outline:

-

Subject Preparation: Patients are studied after an overnight fast. Two intravenous catheters are placed, one for infusions and one for blood sampling.

-

Insulin Infusion: A continuous infusion of insulin is administered at a constant rate (e.g., 40 mU/m²/min or 0.10 U/kg/h) to achieve hyperinsulinemia.[4][8][10]

-

Euglycemia Maintenance: Plasma glucose is monitored every 5-10 minutes. A variable infusion of glucose (typically 20% dextrose) is adjusted to clamp the blood glucose at a normal, steady level (e.g., 100 mg/dL).[8]

-

Steady State: The clamp is typically run for several hours. During the last 30-60 minutes, when a steady state of glucose infusion is reached, the glucose infusion rate (GIR) is recorded.

-